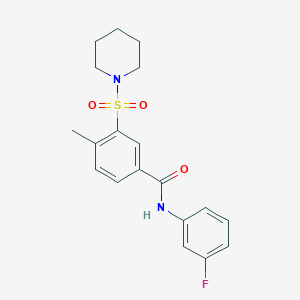![molecular formula C20H24N4O B6117945 2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile](/img/structure/B6117945.png)
2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile is a complex organic compound that features a pyrimidine ring substituted with an azepane group, a hydroxy group, a phenyl group, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a pyrimidine derivative with an azepane derivative under controlled conditions. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
化学反応の分析
Types of Reactions
2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and pharmaceuticals
作用機序
The mechanism of action of 2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in treating Alzheimer’s disease . The pathways involved include the cholinergic pathway and other signaling cascades .
類似化合物との比較
Similar Compounds
- 2-(Azepan-1-yl)pyrimidine-5-boronic acid
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-[4-(2-azepan-1-yl-ethoxy)-benzyl]-5-benzyloxy-2-(4-benzyloxy-phenyl)-3-methyl-1H-indole
Uniqueness
2-(Azepan-1-YL)-4-hydroxy-6-[4-(propan-2-YL)phenyl]pyrimidine-5-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications .
特性
IUPAC Name |
2-(azepan-1-yl)-6-oxo-4-(4-propan-2-ylphenyl)-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-14(2)15-7-9-16(10-8-15)18-17(13-21)19(25)23-20(22-18)24-11-5-3-4-6-12-24/h7-10,14H,3-6,11-12H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNMQIXGXWWEHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N3CCCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-mesityl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6117862.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6117864.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-2-(methylthio)acetamide](/img/structure/B6117873.png)
![5-{2-[(5-isopropyl-3-thienyl)carbonyl]hydrazino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6117881.png)
![7-cyclopropyl-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6117888.png)
![2-[1-Cyclohexyl-4-(2-hydroxyethyl)piperazin-2-yl]ethanol](/img/structure/B6117904.png)
![5-(4-methylphenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6117920.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(5-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6117922.png)
![2-[4-(3,4-dimethoxybenzyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6117932.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6117934.png)
![4-[6-(4-biphenylyloxy)-2-phenyl-4-pyrimidinyl]morpholine](/img/structure/B6117944.png)
![{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6117946.png)
![7-(ethylsulfonyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6117952.png)
